2-(Ethylamino)benzene-1-sulfonamide
Overview
Description
2-(Ethylamino)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its various properties, including biological, chemical, and physical properties. This compound is characterized by the presence of an ethylamino group attached to the benzene ring, which is further substituted with a sulfonamide group. The molecular formula of this compound is C8H12N2O2S, and it has a molecular weight of 200.26 g/mol.
Mechanism of Action
Target of Action
2-(Ethylamino)benzene-1-sulfonamide, like other sulfonamides, primarily targets carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. By blocking carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and fluid balance . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase leads to a decrease in bacterial folic acid synthesis, affecting bacterial DNA replication and leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . This suggests that the compound may have a long half-life in the body, potentially leading to prolonged effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular processes in bacteria, leading to their death . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high resistance to biodegradation suggests that it may remain active in various environmental conditions . .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 2-(Ethylamino)benzene-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
The molecular mechanism of this compound is not explicitly documented. Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)benzene-1-sulfonamide typically involves the reaction of ethylamine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5SO2Cl+C2H5NH2→C6H4(SO2NHC2H5)+HCl
The reaction is typically carried out at room temperature, and the product is purified by recrystallization from a suitable solvent, such as ethanol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Ethylamino)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of the sulfonamide class of drugs.
Uniqueness
2-(Ethylamino)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(ethylamino)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHFNZKGXIHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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